N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopentyl group, a pyrrole ring, and an oxadiazole moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Synthesis of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or an amine.
Coupling of the oxadiazole and pyrrole rings: This step involves the formation of a carbon-nitrogen bond between the two heterocycles, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the cyclopentyl group: The final step involves the acylation of the pyrrole nitrogen with a cyclopentyl acetic acid derivative, using a suitable activating agent like SOCl2 (thionyl chloride) or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide can be compared with other similar compounds, such as:
N-cyclopentyl-2-[2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-1-yl]acetamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-cyclopentyl-2-[2-(5-methyl-1,3,4-triazol-2-yl)-1H-pyrrol-1-yl]acetamide: Contains a triazole ring instead of an oxadiazole ring.
N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-imidazol-1-yl]acetamide: Contains an imidazole ring instead of a pyrrole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3S2/c1-13-21(33-22(25-13)14-3-9-17(31-2)10-4-14)18-11-19(29)28-23(27-18)32-12-20(30)26-16-7-5-15(24)6-8-16/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAKYXDDRXMSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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